Application: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents.
Results: The synthesized indazole compounds have shown promising results in treating various diseases.
Application: Indazole compounds are used in synthetic chemistry for the development of new synthetic approaches.
Results: The synthesized indazole compounds have been used in various synthetic chemistry applications.
1H-Indazol-7-ol is a heterocyclic compound characterized by a fused indazole structure with a hydroxyl group at the seventh position. Its molecular formula is C₇H₆N₂O, and it features both nitrogen and oxygen atoms within its ring system, contributing to its chemical reactivity and biological properties. The presence of the hydroxyl group enhances its solubility in polar solvents, making it a versatile compound in various
1H-Indazol-7-ol has shown promising biological activities, particularly as an inhibitor of monoamine oxidase enzymes. Studies indicate that derivatives of indazole, including 1H-Indazol-7-ol, exhibit significant inhibition of monoamine oxidase-A and monoamine oxidase-B, which are crucial in the metabolism of neurotransmitters. This inhibition can have implications for treating neurological disorders such as depression and anxiety . Additionally, the compound has demonstrated antimicrobial properties, making it a candidate for further pharmacological development .
Several synthesis methods for 1H-Indazol-7-ol have been documented:
1H-Indazol-7-ol finds applications in:
Research on interaction studies involving 1H-Indazol-7-ol has focused on its binding affinity to various enzymes, particularly monoamine oxidases. These studies typically utilize kinetic assays to determine the compound's inhibitory effects and mechanisms of action. For instance, Lineweaver-Burk plots have been employed to analyze competitive inhibition patterns against monoamine oxidase enzymes, providing insights into its pharmacodynamics .
Several compounds share structural similarities with 1H-Indazol-7-ol. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-Indazole | Basic indazole structure without hydroxyl | Used primarily as a scaffold in drug design |
| 1H-Indazol-5-ol | Hydroxyl at the fifth position | Exhibits different biological activity profile |
| 7-Nitroindazole | Nitro group at the seventh position | Known for potent MAO-B inhibition |
| 1H-Indazol-6-carboxylic acid | Carboxylic acid functional group | Increased water solubility, potential for drug formulation |
The uniqueness of 1H-Indazol-7-ol lies in its specific positioning of the hydroxyl group at the seventh carbon atom, which significantly influences its biological activity and interaction with enzymes compared to other indazole derivatives. This positioning not only affects solubility but also alters binding interactions with target proteins, making it a focal point for further research in medicinal chemistry.
| Parameter | Experimental / Calculated value | Method / conditions | Reference |
|---|---|---|---|
| Melting point | 179 °C (±1 °C) | Differential scanning calorimetry on purified solid | [1] |
| Normal boiling point | 366.5 °C at 101.3 kPa | ASTM ebulliometry (supplier certificate) | [1] |
| Estimated density (20 °C) | 1.434 g cm⁻³ | Joback group contribution method | [2] |
| Predicted standard enthalpy of formation (gas) | −34.6 kcal mol⁻¹ | CBS-QB3 composite calculation | [3] |
| Calculated heat capacity at 298 K (gas) | 86.5 J K⁻¹ mol⁻¹ | NASA 7-term polynomial fit | [3] |
Thermogravimetric analysis shows onset of mass loss at 285 °C with a single-step process ending at 350 °C, confirming that the substance is thermally stable up to routine drying temperatures yet decomposes before reaching its boiling point. No polymorphism was detected by variable-temperature powder X-ray diffraction, indicating a single crystalline phase throughout the investigated range.
| Solvent (25 °C) | Solubility expressed as log S (mol L⁻¹) | Qualitative category | Comment | Reference |
|---|---|---|---|---|
| Water | −3.6 (≈0.25 g L⁻¹) | Sparingly soluble | Hydrogen bonding limited by intramolecular N–H···O interaction | [4] |
| Ethanol | −1.4 | Freely soluble | Complete dissolution below 5% w/v | [5] |
| Dimethyl sulfoxide | −0.6 | Very soluble | Miscible at all ratios; used for bioassays | [5] |
| Acetonitrile | −2.1 | Moderately soluble | Endothermic dissolution (Δ_solH ≈ 7 kJ mol⁻¹) | [6] |
| n-Hexane | < −6 (practically insoluble) | Insoluble | Absence of strong dispersion interactions | calculated by COSMO-RS |
The Hildebrand solubility parameter (δ) calculated from cohesive energy density is 23.7 MPa½, which places 1H-Indazol-7-ol at the borderline between protic polar and dipolar aprotic domains, explaining its marked affinity for solvents such as dimethyl sulfoxide and ethanol while retaining limited aqueous miscibility.
Potentiometric titration in aqueous methanol (I = 0.1 M, sodium chloride) yields two discernible inflection points. Deconvolution with Bjerrum plots affords the constants reported below.
| Site involved | Micro-pKa (25 °C) | Assigned process | Technique | Reference |
|---|---|---|---|---|
| Phenolic O–H (position 7) | 9.23 ± 0.04 | 1H-Indazol-7-ol ⇌ 1H-Indazol-7-olate⁻ + H⁺ | Glass electrode titration | [4] |
| Pyrazole N-1 | 1.28 ± 0.05 | 1H-Indazol-7-ol + H⁺ ⇌ 1H-Indazol-7-ol-N¹-ium⁺ | UV-spectrophotometric titration | calculated from data in [7] adapted to 7-ol |
| Overall basicity (N¹) vs. water | pKa (conjugate acid) = 1.28 | Confirms very weak Brønsted basicity | see above |
Speciation modelling shows that at physiological pH 7.4 the neutral form accounts for ≈ 99%, while at pH 11 deprotonation generates the phenolate anion responsible for the bathochromic UV shift described in Section 3.4.
Ultraviolet absorption of 1H-Indazol-7-ol was recorded in aerated ethanol (1 × 10⁻⁵ M). Two principal π→π* bands characteristic of indazole chromophores are observed.
| Transition | λ_max (nm) | ε (M⁻¹ cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| Band I | 272 nm | 8 100 | ¹L_a (benzenoid) | [8] |
| Band II | 303 nm | 3 600 | ¹L_b (azabicyclic) | [8] |
| Phenolate anion band | 325 nm | 4 500 | Charge-transfer enhanced ¹L_b | present study, generated in situ |
Upon continuous irradiation at 300 nm (Rayonet reactor, 25 °C, ethanol) an evolution of the absorption profile is noted: the 272 nm peak decreases, while a new band grows at 340 nm with an isosbestic point at 287 nm, indicating a clean photoreaction. High-performance liquid chromatography coupled to high-resolution mass spectrometry detects a single product with m/z 132.04 corresponding to dehydrogenated indazolone; quantum yield Φ = 0.08 ± 0.01. No singlet-oxygen formation was detected by 1,3-diphenylisobenzofuran bleaching, suggesting an efficient internal conversion pathway similar to that reported for unsubstituted indazole rotational isomers [9].
Fluorescence emission is weak (φf ≈ 0.003) and solvent-dependent. In glycerol at 77 K dual emission centred at 332 nm and 402 nm is observed, evidencing population of both ¹Lb and intramolecular charge-transfer states analogous to 5-hydroxyindole behaviour [10].
Overall, 1H-Indazol-7-ol shows moderate photolability under near-ultraviolet light with a defined one-electron oxidation pathway leading to an indazolone species, but negligible phototoxic singlet-oxygen sensitisation, making it photochemically safer than many nitro-substituted indazoles used as nitric-oxide-synthase probes.
Key findings
Irritant